Deterenol hydrochloride Deterenol hydrochloride Deterenol hydrochloride is an Adrenergic agent.
Brand Name: Vulcanchem
CAS No.: 23239-36-3
VCID: VC0525737
InChI: InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H
SMILES: CC(C)NCC(C1=CC=C(C=C1)O)O.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

Deterenol hydrochloride

CAS No.: 23239-36-3

Cat. No.: VC0525737

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Deterenol hydrochloride - 23239-36-3

Specification

CAS No. 23239-36-3
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H
Standard InChI Key KTOGVIILDSYTNS-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC=C(C=C1)O)O.Cl
Canonical SMILES CC(C)NCC(C1=CC=C(C=C1)O)O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Deterenol hydrochloride, chemically designated as 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol hydrochloride, belongs to the class of arylalkylamines. Its crystalline structure is hygroscopic, with a melting point of 155–157°C and solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . The compound’s adrenergic activity stems from its ability to mimic endogenous catecholamines, such as epinephrine, by binding to beta-adrenergic receptors .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈ClNO₂
Molecular Weight231.72 g/mol
Melting Point155–157°C
SolubilityWater, DMSO
IUPAC Name4-(1-hydroxy-2-(isopropylamino)ethyl)phenol hydrochloride

Synthesis and Industrial Production

Synthetic Routes

The synthesis of deterenol hydrochloride typically involves a two-step process:

  • Condensation Reaction: ω-Bromoacetophenone reacts with isopropylamine in tetrahydrofuran (THF) in the presence of triethylamine, yielding an intermediate hypnone amine compound .

  • Hydrogenation and Salt Formation: The intermediate undergoes catalytic hydrogenation using palladium on activated carbon, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt . This method achieves a yield of approximately 91% under optimized conditions .

Industrial-Scale Challenges

Industrial production requires stringent control over deuterium incorporation in labeled analogs (e.g., deterenol-d7 hydrochloride) and quality assurance to prevent contamination with related stimulants like phenpromethamine or octodrine .

Pharmacological Profile

Mechanism of Action

Deterenol hydrochloride acts as a non-selective beta-adrenergic agonist, binding to both beta-1 (cardiac) and beta-2 (pulmonary, vascular) receptors. Activation of adenylate cyclase increases intracellular cAMP levels, leading to:

  • Cardiovascular Effects: Elevated heart rate and myocardial contractility .

  • Bronchodilation: Relaxation of airway smooth muscle .

  • Lipolysis: Stimulation of adipose tissue triglyceride breakdown .

Receptor Affinity and Selectivity

  • 1 mg/kg (oral): Vasodepressor response .

  • 2–3 mg/kg (oral): Tachycardia, anxiety, and hypotension .

  • ≥5 mg/kg (oral): Severe toxicity, including vomiting and respiratory distress .

Adverse Effects and Toxicity

Acute Toxicity

Adverse events reported in clinical and case studies include:

  • Cardiovascular: Palpitations, hypertension, and cardiac arrest .

  • Neurological: Agitation, tremors, and blurred vision .

  • Gastrointestinal: Nausea and vomiting .

Chronic Exposure Risks

Prolonged use may lead to beta-receptor desensitization, exacerbating conditions like asthma or heart failure. Animal studies suggest potential hepatotoxicity at high doses, though human data remain limited .

Regulatory Status and Supplement Adulteration

Global Regulatory Bans

Deterenol hydrochloride is prohibited in sports under the World Anti-Doping Agency (WADA) code and banned in the EU, US, and Australia due to cardiovascular risks . Despite this, it persists in weight loss and pre-workout supplements, often alongside other stimulants like DMAA and octodrine .

Table 2: Regulatory Status by Region

RegionStatusReference
United StatesBanned; FDA warnings issued
European UnionProhibited in supplements
AustraliaSchedule 4 (Prescription only)

Supplement Contamination

A 2021 analysis of 17 US supplements labeled as containing deterenol found:

  • 47% (8/17): Contained deterenol alone (2.7–17 mg/serving) .

  • 53% (9/17): Adulterated with 2–4 additional stimulants (e.g., phenpromethamine, BMPEA) .

Analytical Detection Methods

Mass Spectrometry

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies deterenol and its metabolites in urine, with sulfate conjugates being the predominant excretory form (detectable up to 48 hours post-ingestion) . Deuterated internal standards (e.g., deterenol-d7) enhance quantification accuracy in pharmacokinetic studies .

Challenges in Testing

Co-administration with structurally similar stimulants (e.g., synephrine) complicates detection, necessitating high-resolution mass spectrometry for differentiation .

Research Gaps and Future Directions

Regulatory Recommendations

  • Enhanced Screening: Mandate testing for deterenol in all dietary supplements .

  • Public Awareness Campaigns: Educate consumers on risks of adulterated products .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator